molecular formula C9H20N2O2 B2480050 Tert-butyl (2S)-(3-amino-2-methylpropyl)carbamate CAS No. 2375250-88-5

Tert-butyl (2S)-(3-amino-2-methylpropyl)carbamate

Cat. No.: B2480050
CAS No.: 2375250-88-5
M. Wt: 188.271
InChI Key: ORDMEFMUSKDHOL-ZETCQYMHSA-N
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Description

Tert-butyl (2S)-(3-amino-2-methylpropyl)carbamate is a compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group attached to a carbamate moiety. This compound is often used in organic synthesis, particularly as a protecting group for amines due to its stability and ease of removal under mild conditions .

Mechanism of Action

Target of Action

Tert-butyl (2S)-(3-amino-2-methylpropyl)carbamate, also known as SCHEMBL21361608 or MFCD31801837, is a compound that primarily targets the Methionine aminopeptidase 1 . This enzyme plays a crucial role in the removal of the N-terminal methionine from nascent proteins .

Mode of Action

The compound interacts with its target by acting as a carbamate protecting group . This group can be installed and removed under relatively mild conditions . The interaction with its target results in changes in the protein synthesis process, specifically in the removal of the N-terminal methionine from nascent proteins .

Biochemical Pathways

The action of this compound affects the protein synthesis pathway. By acting on the Methionine aminopeptidase 1, it influences the process of cotranslational modification, which is a crucial step in the maturation and functionality of proteins .

Pharmacokinetics

As a carbamate compound, it is expected to have good bioavailability due to its ability to cross biological membranes .

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in the process of protein synthesis. By influencing the removal of the N-terminal methionine from nascent proteins, it can affect the functionality of these proteins .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These factors can include the pH of the environment, the presence of other compounds, and the specific conditions under which the compound is used .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2S)-(3-amino-2-methylpropyl)carbamate typically involves the reaction of tert-butyl chloroformate with the corresponding amine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:

R-NH2+(CH3)3COC(O)ClR-NHCOO(CH3)3+HCl\text{R-NH}_2 + \text{(CH}_3\text{)}_3\text{COC(O)Cl} \rightarrow \text{R-NHCOO(CH}_3\text{)}_3 + \text{HCl} R-NH2​+(CH3​)3​COC(O)Cl→R-NHCOO(CH3​)3​+HCl

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2S)-(3-amino-2-methylpropyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction typically produces amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (2S)-(3-amino-2-methylpropyl)carbamate is unique due to its specific structure, which provides stability and ease of removal as a protecting group. This makes it particularly useful in complex organic syntheses where selective protection and deprotection of functional groups are required .

Properties

IUPAC Name

tert-butyl N-[(2S)-3-amino-2-methylpropyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O2/c1-7(5-10)6-11-8(12)13-9(2,3)4/h7H,5-6,10H2,1-4H3,(H,11,12)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORDMEFMUSKDHOL-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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